molecular formula C16H18N2O2 B8255762 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide

3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide

Cat. No.: B8255762
M. Wt: 270.33 g/mol
InChI Key: YDAOCJNHKJUYPY-UHFFFAOYSA-N
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Description

3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is an organic compound belonging to the class of carboxamides. This compound features a pyridine ring substituted with an ethyl group at the 3-position and a carboxamide group at the 2-position, which is further bonded to a 4-methoxyphenylmethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Properties

IUPAC Name

3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-13-5-4-10-17-15(13)16(19)18-11-12-6-8-14(20-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAOCJNHKJUYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 3-ethylpyridine and 4-methoxybenzylamine.

    Step 1 - Formation of Carboxylic Acid Intermediate: 3-ethylpyridine is first oxidized to form 3-ethylpyridine-2-carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions.

    Step 2 - Formation of Carboxamide: The carboxylic acid intermediate is then converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride is subsequently reacted with 4-methoxybenzylamine to form 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide. This step typically requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: 3-ethylpyridine-2-carboxylic acid.

    Reduction: 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for studies on its interaction with biological macromolecules.

Industry

In the industrial sector, 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide can be used in the production of specialty chemicals and advanced materials. Its derivatives might find applications in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism by which 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

    3-ethyl-N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

    3-ethyl-N-[(4-nitrophenyl)methyl]pyridine-2-carboxamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.

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